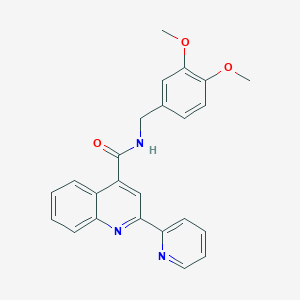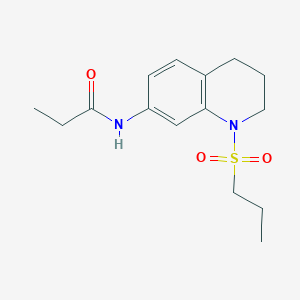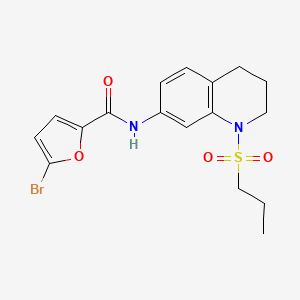![molecular formula C18H17ClN4O3S B11257581 2-(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B11257581.png)
2-(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, an oxadiazole ring, and a piperidine ring substituted with a chlorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperidine Ring: This step involves the reaction of appropriate amines with cyclic ketones under acidic or basic conditions.
Introduction of the Chlorobenzenesulfonyl Group: This is achieved through sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Construction of the Oxadiazole Ring: This step involves cyclization reactions, often using hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
What sets 2-{5-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17ClN4O3S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17ClN4O3S/c19-14-4-6-15(7-5-14)27(24,25)23-11-8-13(9-12-23)18-21-17(22-26-18)16-3-1-2-10-20-16/h1-7,10,13H,8-9,11-12H2 |
InChI Key |
UUOFWHANRIZUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11257523.png)
![7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257528.png)
![3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257532.png)
![3-(3-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11257534.png)
![1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257539.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methylbenzamide](/img/structure/B11257550.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257562.png)
![N-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257563.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11257589.png)
